17(S),18(R)-EETeTr is classified as an eicosanoid, a class of bioactive lipids derived from polyunsaturated fatty acids. Specifically, it is an epoxy derivative of eicosapentaenoic acid, which is predominantly found in fish oils. The compound's classification within the broader category of eicosanoids highlights its role in various physiological processes, including inflammation and cardiovascular function .
The synthesis of 17(S),18(R)-EETeTr typically involves the enzymatic conversion of eicosapentaenoic acid by cytochrome P450 epoxygenases. This process can be optimized through various methods:
In laboratory settings, reactions are often conducted under controlled conditions to prevent oxidation and ensure the stability of the product. For example, reactions are performed under an inert atmosphere using dry solvents to maintain purity .
The molecular structure of 17(S),18(R)-EETeTr features a unique epoxide group at the 17th and 18th carbon positions of the eicosatetraenoic acid backbone. The specific stereochemistry (S at position 17 and R at position 18) is crucial for its biological activity.
Three-dimensional modeling studies have shown that this compound can interact with specific receptors involved in cardiovascular regulation, highlighting its potential as a therapeutic agent .
17(S),18(R)-EETeTr participates in various biochemical reactions that underscore its role in cellular signaling:
These reactions are essential for understanding how 17(S),18(R)-EETeTr mediates its physiological effects, particularly in modulating heart rate and contractility .
The mechanism by which 17(S),18(R)-EETeTr exerts its effects involves several key processes:
Studies indicate that the effective concentration for these actions is in the nanomolar range (EC50 ~1–2 nM), demonstrating its potency .
The physical and chemical properties of 17(S),18(R)-EETeTr are significant for its stability and reactivity:
These properties are critical when considering formulations for therapeutic applications or experimental use .
17(S),18(R)-EETeTr has several promising applications in scientific research:
Omega-3 polyunsaturated fatty acids (ω-3 PUFAs) constitute a family of essential lipids characterized by the presence of a double bond at the third carbon from the methyl terminus. The parent compound in this series, α-linolenic acid (ALA; 18:3n-3), undergoes enzymatic elongation and desaturation to yield biologically critical long-chain derivatives including eicosapentaenoic acid (EPA; 20:5n-3) and docosahexaenoic acid (DHA; 22:6n-3) [3] [10]. Humans lack Δ12 and Δ15 desaturases, rendering ALA an essential dietary component. However, endogenous conversion rates remain remarkably low: only 8-21% of ALA converts to EPA and 0-9% to DHA, with gender-specific variations influenced by estrogen levels and genetic polymorphisms in the FADS gene cluster [2] [10]. Consequently, EPA and DHA are considered "conditionally essential" nutrients requiring direct dietary or supplemental intake.
The biochemical transformation of ω-3 PUFAs yields three principal classes of lipid mediators: cyclooxygenase (COX)-derived prostaglandins, lipoxygenase (LOX)-derived leukotrienes, and cytochrome P450 (CYP)-derived epoxyeicosanoids. These compounds function as potent autocrine and paracrine signaling molecules regulating inflammation, vascular tone, and cellular homeostasis [10]. Critically, ω-3 and ω-6 PUFA metabolites exhibit functional antagonism; ω-6 arachidonic acid (AA)-derived eicosanoids typically promote inflammation and vasoconstriction, whereas EPA/DHA metabolites often exert anti-inflammatory and vasodilatory effects. Modern diets have distorted the ancestral ω-6/ω-3 ratio from 1-2:1 to 20-50:1, profoundly disrupting eicosanoid equilibrium and contributing to inflammatory disease pathogenesis [10].
Table 1: Key Omega-3 Polyunsaturated Fatty Acids and Metabolic Conversion
Compound | Abbreviation | Lipid Number | Primary Source | Conversion Rate in Humans |
---|---|---|---|---|
α-Linolenic acid | ALA | 18:3n-3 | Flaxseed, chia, walnuts | 100% (Dietary precursor) |
Eicosapentaenoic acid | EPA | 20:5n-3 | Fatty fish, algae | 8-21% from ALA |
Docosahexaenoic acid | DHA | 22:6n-3 | Marine oils, algae | 0.5-9% from ALA |
Stearidonic acid | SDA | 18:4n-3 | Echium oil, modified plants | 15-30% to EPA |
The cytochrome P450 (CYP) epoxygenase pathway represents a crucial branch of eicosanoid metabolism, predominantly involving CYP2C and CYP2J subfamilies in humans. These membrane-bound hemoproteins catalyze the stereo- and regiospecific insertion of oxygen into PUFA double bonds, generating epoxyeicosatrienoic acids (EETs) from AA and epoxyeicosatetraenoic acids (EEQs or EETeTrs) from EPA [1] [7]. The reaction proceeds via a radical rebound mechanism: the heme iron(IV)-oxo species abstracts a hydrogen atom from the fatty acid, followed by oxygen rebound to form the epoxide. This process exhibits remarkable stereochemical precision, with mammalian CYP isoforms typically producing 17(R),18(S)-epoxy-EPA as the predominant EPA-derived epoxide [1] [6].
Epoxyeicosanoid stability is intrinsically linked to soluble epoxide hydrolase (sEH) activity, which hydrolyzes these compounds to less active diols. The strategic development of sEH inhibitors has emerged as a pharmacological approach to enhance endogenous epoxyeicosanoid bioavailability [1]. Crucially, CYP epoxygenases demonstrate kinetic preference for ω-3 substrates over ω-6 AA. Competitive inhibition studies reveal EPA significantly reduces EET synthesis from AA, suggesting ω-3 PUFAs may displace AA from the CYP active site [7]. This substrate competition shifts the eicosanoid profile toward specialized pro-resolving mediators (SPMs) with attenuated inflammatory activity.
Table 2: Human Cytochrome P450 Isoforms Involved in Eicosapentaenoic Acid Epoxidation
CYP Isoform | Primary Tissue Expression | Reaction Regioselectivity | Catalytic Efficiency (EPA vs AA) |
---|---|---|---|
CYP2C8 | Liver, endothelium | Primarily 17,18-epoxidation | 1.8-fold higher for EPA |
CYP2C9 | Vascular endothelium | 14,15- and 17,18-epoxidation | Comparable Vmax |
CYP2J2 | Cardiomyocytes, intestine | Dominant 17,18-epoxidation | 2.3-fold higher Km for AA |
CYP2C19 | Liver, brain | 11,12- and 17,18-epoxidation | Higher Kcat/Km for EPA |
The discovery of 17(R),18(S)-epoxyeicosatetraenoic acid (initially termed 17(R),18(S)-EETeTr) emerged from investigations into the cardioprotective mechanisms of fish oil. Early studies demonstrated that EPA, but not its cyclooxygenase metabolites, suppressed arrhythmias in cultured neonatal rat cardiomyocytes at micromolar concentrations. Subsequent analysis revealed that CYP epoxygenase inhibition abolished EPA's antiarrhythmic effects, implicating epoxy metabolites as the active mediators [1] [6]. Isolation and characterization of the responsible compound identified 17,18-epoxy-EPA as the principal antiarrhythmic agent, exhibiting potency in the low nanomolar range (EC50 ≈ 1-2 nM) – approximately 1000-fold greater than unmetabolized EPA [1] [6].
Stereochemical analysis revealed that biological activity resides predominantly with the 17(R),18(S) enantiomer, whereas its 17(S),18(R)-epoxy-EPA diastereomer lacks significant cardiac activity or even exhibits antagonistic properties in certain assays [1]. The molecular architecture of 17(S),18(R)-EETeTr contains four critical elements: 1) a carboxylic acid head group, 2) a C20 carbon backbone, 3) cis-double bonds at Δ5,8,11,14, and 4) a terminal 17(S),18(R)-epoxide. Structure-activity relationship (SAR) studies demonstrate that the Δ11,12 or Δ14,15 olefin combined with the 17(S),18(R)-epoxide configuration confers antagonist activity, while the natural 17(R),18(S)-epoxide with a Δ11,12-olefin is essential for agonist function [1] [6].
Table 3: Structural Features and Biological Activities of 17,18-Epoxy-EPA Isomers
Structural Feature | 17(R),18(S)-EETeTr (Agonist) | 17(S),18(R)-EETeTr (Antagonist) | Significance |
---|---|---|---|
Epoxide configuration | 17R,18S | 17S,18R | Determines receptor binding affinity |
Δ11,12-olefin | Required for activity | Present but insufficient | Facilitates bioactive conformation |
Δ14,15-olefin | Tolerated (reduced potency) | Required for antagonist function | Modulates membrane interaction |
ω-terminal hydroxylation | Abolishes activity | Abolishes activity | Target of sEH inactivation |
Backbone saturation | Tetrahydro analog active | Variable effects | Disrupts oxidation-sensitive dienes |
The functional divergence between enantiomers stems from their differential interaction with putative cardiac eicosanoid receptors. While the precise receptor remains uncharacterized, pharmacological evidence indicates that 17(S),18(R)-EETeTr does not activate the same pathways as 17(R),18(S)-EETeTr and may competitively inhibit its binding. This stereospecificity mirrors the differential vasoactivity of AA-derived 14(R),15(S)-EET versus 14(S),15(R)-EET. The development of metabolically stabilized analogs (e.g., 1,3-disubstituted ureas, oxamides) has provided tools to probe the physiological functions of these epoxides without the confounding variable of rapid sEH-mediated inactivation [1] [6].
CAS No.: 112484-85-2
CAS No.: 10606-14-1